

# An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxobenzo Dioxasilane

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## Compound of Interest

Compound Name: *Dimethyl oxobenzo dioxasilane*

Cat. No.: *B100100*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl oxobenzo dioxasilane** (IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one; CAS: 17902-57-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted and theoretical data based on the analysis of its functional groups and known spectroscopic principles for organosilicon compounds. This guide is intended to serve as a reference for researchers in the fields of chemistry, materials science, and drug development.

## Molecular Structure

**Dimethyl oxobenzo dioxasilane** possesses a heterocyclic structure containing a silicon atom integrated into a six-membered ring fused to a benzene ring. The silicon atom is also bonded to two methyl groups.

Chemical Formula:  $C_9H_{10}O_3Si$  [1]

Molecular Weight: 194.26 g/mol [1]

IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one [1]

# Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{29}\text{Si}$  NMR chemical shifts for **Dimethyl oxobenzo dioxasilane**. These predictions are based on the typical chemical shift ranges for the functional groups present in the molecule.

## Predicted NMR Data

Predicted				
$^1\text{H}$ NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.0 - 8.0	Multiplet	4H	$\text{C}_6\text{H}_4$
Methyl Protons	0.2 - 0.5	Singlet	6H	$\text{Si-(CH}_3)_2$
$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)		Assignment	
Carbonyl Carbon	160 - 170		$\text{C=O}$	
Aromatic Carbons	120 - 140		$\text{C}_6\text{H}_4$	
Methyl Carbons	-5 - 5		$\text{Si-(CH}_3)_2$	
$^{29}\text{Si}$ NMR	Predicted Chemical Shift (ppm)		Assignment	
Silicon	-10 to -30		$\text{O-Si(CH}_3)_2-\text{O}$	

## Infrared (IR) Spectroscopy (Theoretical)

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups. The following table outlines the expected characteristic absorption bands for **Dimethyl oxobenzo dioxasilane**.

## Theoretical IR Absorption Bands

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C=O (Ester)	1720 - 1740	Strong
Si-O-C	1000 - 1100	Strong
Si-CH <sub>3</sub>	1250 - 1270, 750 - 860	Strong, Medium
C-H (Aromatic)	3000 - 3100	Medium
C=C (Aromatic)	1450 - 1600	Medium to Weak

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted monoisotopic mass of **Dimethyl oxobenzo dioxasilane** is 194.03992071 Da.[\[1\]](#) PubChem also provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the ion's shape and size.

## Predicted Mass Spectrometry Data

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	195.04720	134.4
[M+Na] <sup>+</sup>	217.02914	144.0
[M-H] <sup>-</sup>	193.03264	140.8
[M+NH <sub>4</sub> ] <sup>+</sup>	212.07374	155.2
[M] <sup>+</sup>	194.03937	136.6
[M] <sup>-</sup>	194.04047	136.6

Data sourced from PubChem predictions.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of organosilicon compounds are provided below. These are generalized protocols and may require optimization for **Dimethyl oxobenzo dioxasilane**.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone-d<sub>6</sub>). The choice of solvent should be based on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with signals of interest.
- Instrument Setup:
  - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
  - For  $^{29}\text{Si}$  NMR, polarization transfer techniques like INEPT or DEPT can be employed to enhance the signal of the low-abundant  $^{29}\text{Si}$  nucleus.<sup>[2]</sup>
- Data Acquisition and Processing:
  - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

## IR Spectroscopy Protocol

- Sample Preparation:

- For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrument Setup:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).
- Data Acquisition and Processing:
  - Place the prepared sample in the spectrometer and record the spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - The resulting spectrum will show the percentage of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument Setup:
  - Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  - Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
- Data Acquisition and Processing:

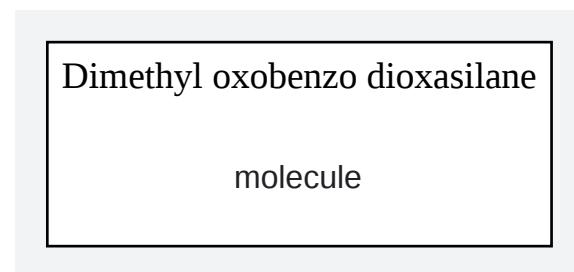
- Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum over a relevant m/z range.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting fragment ions.

## Visualizations

### Molecular Structure and Spectroscopic Analysis

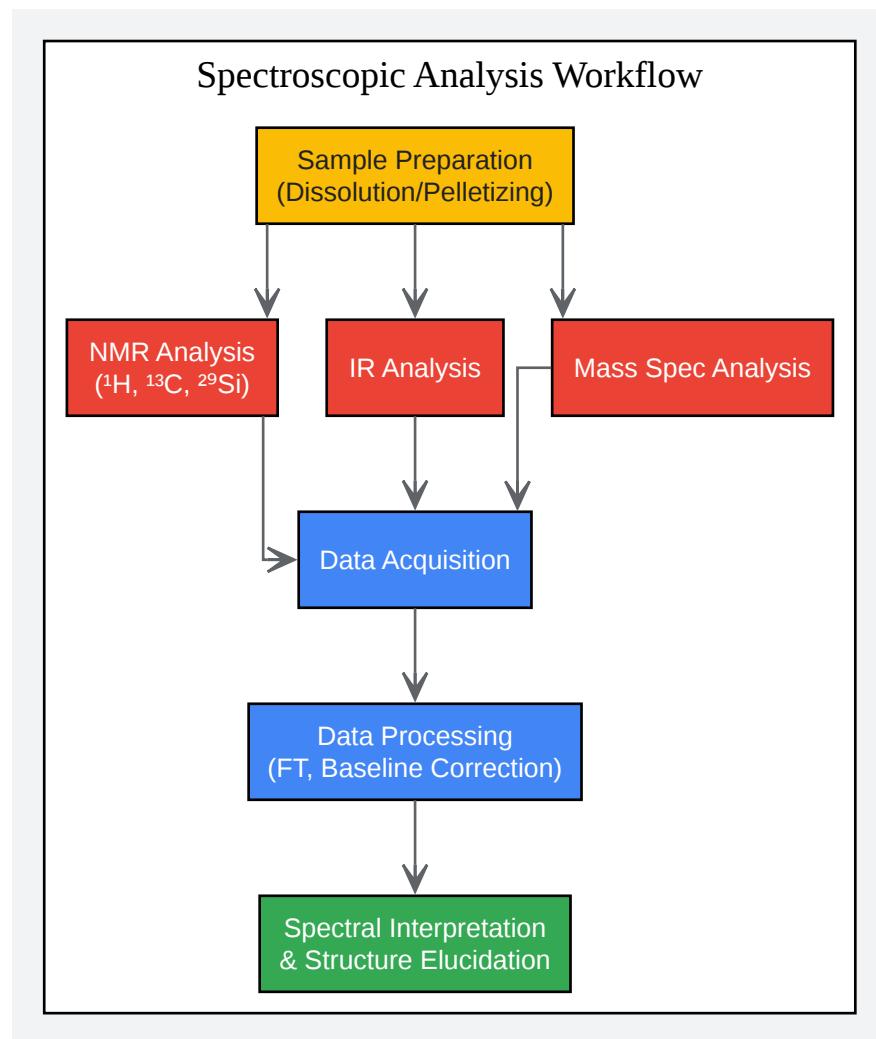
#### Workflow

The following diagrams illustrate the molecular structure of **Dimethyl oxobenzo dioxasilane** and a general workflow for its spectroscopic analysis.



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Caption: Molecular structure of **Dimethyl oxobenzo dioxasilane**.



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Caption: General workflow for spectroscopic analysis.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

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